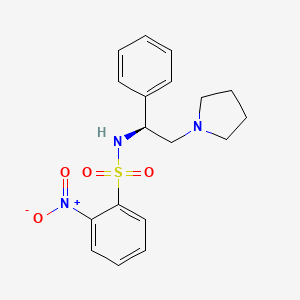

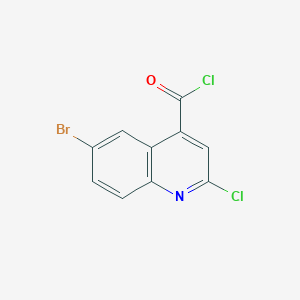

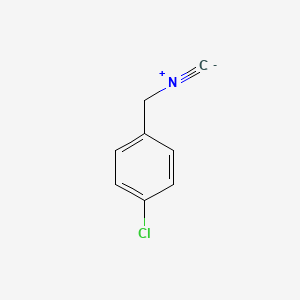

![molecular formula C11H9N3O B1609016 [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 58599-00-1](/img/structure/B1609016.png)

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Descripción general

Descripción

“[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a chemical compound . It is a part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

Oxadiazoles, including “[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis

The molecular structure of “[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is composed of a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

Oxadiazoles, including “[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile”, have been utilized in various chemical reactions. They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

This compound is utilized in organic synthesis, particularly in the construction of nitrogen-containing compounds. Its oxadiazole ring is a versatile moiety that can participate in various chemical reactions due to its unique electronic properties .

Methods of Application

The compound can be used as a synthon in catalyzed carbon-heteroatom bond formation reactions. Techniques such as electrochemical synthesis are employed due to their high efficiency and environmental benefits. Parameters like solvent choice, temperature, and catalyst presence are critical .

Results and Outcomes

The use of this compound in organic synthesis has led to the development of new methods for synthesizing a variety of important compounds. Quantitative data on yields and reaction times are indicative of the efficiency of these methods .

Medicinal Chemistry

Scientific Field

Pharmaceutical Sciences

Summary of Application

In medicinal chemistry, the oxadiazole ring of “[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is incorporated into pharmacophores for its potential therapeutic effects. It serves as a flat, aromatic linker to position substituents for desired biological activity .

Methods of Application

The compound is synthesized and incorporated into larger molecules, often through amidation reactions. The experimental procedures involve careful control of reaction conditions to ensure the desired specificity and yield .

Results and Outcomes

Derivatives containing the oxadiazole ring have shown promising results in various biological assays, demonstrating potential as anticancer, vasodilator, and anticonvulsant agents. Statistical analyses of bioactivity data support these findings .

High-Energy Materials

Scientific Field

Material Science

Summary of Application

The compound’s derivatives are explored as high-energy materials due to their favorable oxygen balance and positive heat of formation. They are considered for use in applications requiring rapid energy release .

Methods of Application

Synthesis of high-energy derivatives involves careful manipulation of substituents on the oxadiazole ring. The stability and reactivity of these compounds are tested under various conditions, including temperature and pressure .

Results and Outcomes

The energetic behavior of these derivatives is quantified through calorimetric measurements and sensitivity tests. The data suggest a range of potential applications from propellants to explosives .

Electrochemical Conversions

Scientific Field

Electrochemistry

Summary of Application

Electrochemical conversions involving “[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” take advantage of its good conductivity and environmentally friendly features. It acts as a powerful tool for affording nitrile-containing compounds .

Methods of Application

Electrochemical cells are set up with the compound as the substrate. Parameters such as current density, electrode material, and solvent system are optimized for the desired conversion .

Results and Outcomes

The electrochemical methods have been successful in producing target compounds with high purity. The efficiency of these processes is demonstrated through the analysis of conversion rates and selectivity .

Catalysis

Scientific Field

Catalysis

Summary of Application

The compound is used in catalysis to activate Csp3-H bonds in acetonitrile, facilitating the formation of various organic molecules. It serves as an important intermediate in these reactions .

Methods of Application

Catalyst-free methods are developed to activate the Csp3-H bond of acetonitrile. The procedures involve electrochemical synthesis, which is noted for its high efficiency and environmental credentials .

Results and Outcomes

The catalyst-free approach has led to the activation of acetonitrile with high selectivity and under mild conditions. The outcomes are measured in terms of reaction yield and the rate of bond formation .

Solvent Properties

Scientific Field

Solvent Chemistry

Summary of Application

Acetonitrile, due to its small polar molecule structure and high relative permittivity, is widely applied as a common solvent in organic synthesis. It facilitates the dissociation of ion pairs into free ions .

Methods of Application

The compound is used as a solvent in various organic reactions. Its selection is based on its ability to dissolve a wide range of compounds and its compatibility with different reaction conditions .

Results and Outcomes

The use of acetonitrile as a solvent has been instrumental in achieving high reaction efficiencies. Its performance is evaluated based on parameters like solubility, reaction rate, and product stability .

This analysis provides a detailed look into the multifaceted applications of “[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” in scientific research, highlighting its versatility and potential across various fields. The compound’s properties make it a valuable asset in the development of new materials, pharmaceuticals, and synthesis methods.

Continuous Flow Synthesis

Scientific Field

Chemical Engineering

Summary of Application

Continuous flow synthesis is a modern approach in chemical manufacturing that offers improved safety, quality, and efficiency. The compound is used to synthesize N-(3-Amino-4-methylphenyl)benzamide , a crucial building block in many drug candidates .

Methods of Application

A microflow system is employed for the synthesis, which allows for precise control over reaction conditions and kinetics. Parameters such as temperature, flow rate, and reagent concentrations are optimized to achieve high selectivity and yield .

Results and Outcomes

The continuous flow synthesis has been successful in producing N-(3-Amino-4-methylphenyl)benzamide with a yield of 85.7% within 10 minutes . The kinetic model developed from this process can predict selectivity and conversion with high accuracy .

Catalyzed Carbon-Heteroatom Bond Formation

Summary of Application

The compound is used in catalyzed carbon-heteroatom bond formation reactions, which are fundamental in constructing complex organic molecules. It serves as a synthon for introducing nitrile groups into organic frameworks .

Methods of Application

Reactions are conducted under various conditions, including conventional and electrochemical synthesis methods. The substrate scope and mechanistic pathways are explored to understand the reaction’s efficiency and limitations .

Results and Outcomes

The application has led to the development of new methods for synthesizing tetrasubstituted olefins and heterocyclic compounds. The process demonstrates good conductivity and environmentally friendly features, making it compelling for nitrogen-containing compounds .

Synthesis of Heteroaryl Vinyl Sulfides

Scientific Field

Synthetic Chemistry

Summary of Application

The 1,3,4-oxadiazole moiety of the compound can be converted into heteroaryl vinyl sulfides, which are valuable in various chemical industries due to their unique properties .

Methods of Application

The conversion process involves substrates with different substituents on the benzene ring. Conditions are tailored to accommodate electron-donating and electron-withdrawing substituents to achieve the desired products .

Results and Outcomes

The synthesis of heteroaryl vinyl sulfides using the compound has been effective, yielding products with diverse functional groups. This expands the utility of the compound in creating materials with specific electronic properties .

Propiedades

IUPAC Name |

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZDQYNVPUMYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397441 | |

| Record name | [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |

CAS RN |

58599-00-1 | |

| Record name | [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

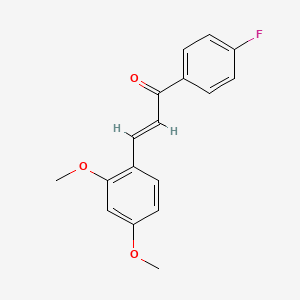

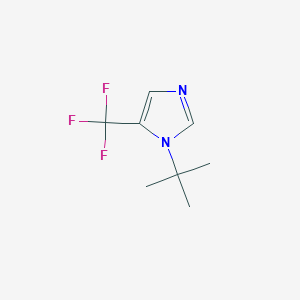

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)

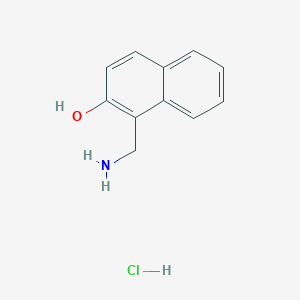

![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)

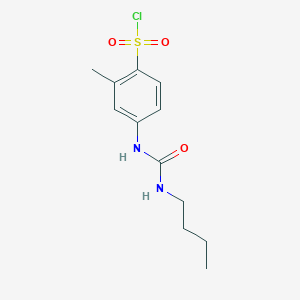

![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)